![molecular formula C18H17NO4 B5693175 ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate](/img/structure/B5693175.png)
ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate
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Overview
Description
Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate, also known as Ro 5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mechanism of Action
Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 acts as a selective agonist for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane of cells. Activation of PBR by ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 leads to the modulation of various cellular processes, including calcium homeostasis, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, as well as enhance mitochondrial function. It also exhibits neuroprotective effects and has been shown to enhance memory consolidation.
Advantages and Limitations for Lab Experiments
Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also readily available and relatively inexpensive. However, ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has some limitations for lab experiments. It has a short half-life, which can make dosing challenging. It also has poor water solubility, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864. One potential area of research is the development of novel PBR ligands that have improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of PBR in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.
Synthesis Methods
Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 can be synthesized by reacting 4-hydroxybenzophenone with ethyl carbamate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864.
Scientific Research Applications
Ethyl (5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate 5-4864 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been found to have anxiolytic, anticonvulsant, and sedative properties. It also exhibits neuroprotective effects and has been shown to enhance memory consolidation.
properties
IUPAC Name |
ethyl N-(5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-3-22-18(21)19-17-13(20)9-10-14-16(17)15(11(2)23-14)12-7-5-4-6-8-12/h4-10,20H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCDLRHIUOKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC2=C1C(=C(O2)C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(5-hydroxy-2-methyl-3-phenyl-1-benzofuran-4-yl)carbamate |
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